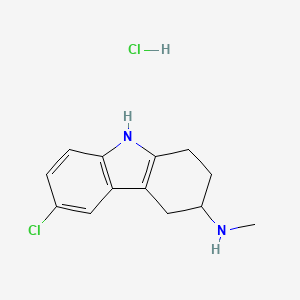
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride
説明
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride is
生物活性
6-Chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride (CAS No. 1432792-58-9) is a compound belonging to the carbazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesizing data from various studies and sources.
The molecular formula of this compound is with a molecular weight of 234.72 g/mol. Its structure includes a chloro group at the 6-position and a methyl group at the nitrogen atom, contributing to its unique pharmacological properties .
| Property | Value |
|---|---|
| CAS Number | 1432792-58-9 |
| Molecular Formula | C13H15ClN2 |
| Molecular Weight | 234.72 g/mol |
| Physical State | Solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
- Mechanism of Action : The compound is believed to exert its antimicrobial effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production in bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary across different bacterial strains, indicating its selective efficacy. For instance:
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species and other fungal pathogens. The effectiveness is often comparable to standard antifungal agents like fluconazole.
Table 2: Biological Activity Summary
| Activity Type | Target Organism | MIC (μM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 |
| Antibacterial | Enterococcus spp. | 62.5 - 125 |
| Antifungal | Candida albicans | Comparable to fluconazole |
Study on Antibiofilm Activity
A notable study investigated the antibiofilm activity of carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited moderate-to-good antibiofilm activity, significantly disrupting established biofilms .
Structure-Activity Relationship (SAR)
Research has emphasized the importance of structural modifications in enhancing biological activity. For instance, variations in substituents at specific positions on the carbazole ring can lead to significant changes in antimicrobial potency .
Clinical Relevance
The compound's potential therapeutic applications extend beyond antimicrobial properties. Its ability to inhibit biofilm formation suggests possible uses in treating chronic infections where biofilms are prevalent.
科学的研究の応用
Recent studies have highlighted the biological activities of 6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride. Notable applications include:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. For example:
- Study Findings : A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound displayed an IC50 value indicating substantial antibacterial activity.
| Microorganism | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |
| Staphylococcus aureus | 10.5 | Selective against bacterial cells |
Neuropharmacological Applications
The compound’s structural features suggest potential applications in treating neurological disorders:
- Mechanism of Action : The compound may interact with neurotransmitter systems, potentially serving as a neuroprotective agent or in the management of conditions such as depression or anxiety.
Drug Development
As a scaffold in medicinal chemistry:
- Synthesis of Derivatives : Researchers have been exploring derivatives of this compound to enhance its pharmacological profile. Variations in the substituents can lead to improved efficacy and reduced side effects.
Case Studies
Several case studies have documented the effectiveness and potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the compound's activity against Mycobacterium smegmatis and other pathogens. The results indicated that modifications to the carbazole structure could enhance antimicrobial potency.
Case Study 2: Neuroprotective Effects
In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into its use in neurodegenerative diseases.
特性
IUPAC Name |
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-15-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)16-13;/h2,4,6,9,15-16H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVFJLNVLSSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















